molecular formula C19H15NO4S2 B3654085 methyl 4-[(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate

methyl 4-[(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate

Cat. No.: B3654085
M. Wt: 385.5 g/mol
InChI Key: WEPNSRSPCBRLQI-LFIBNONCSA-N
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Description

Methyl 4-[(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate is a thiazolidinone derivative characterized by a central thiazolidinone core (containing sulfur and nitrogen atoms), a 3-methoxybenzylidene substituent at position 5, and a methyl benzoate group at position 3. The 3-methoxybenzylidene moiety enhances electronic conjugation, while the methyl ester improves lipophilicity, influencing bioavailability and target interactions .

Properties

IUPAC Name

methyl 4-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S2/c1-23-15-5-3-4-12(10-15)11-16-17(21)20(19(25)26-16)14-8-6-13(7-9-14)18(22)24-2/h3-11H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPNSRSPCBRLQI-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate typically involves the condensation of 3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with methyl 4-bromobenzoate under basic conditions to form the thiazolidinone ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The methoxy group on the benzylidene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Research has demonstrated that derivatives of thiazolidinones, including methyl 4-[(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate, exhibit significant antibacterial and antifungal activities.

Case Study: Antibacterial Efficacy

A study conducted on various thiazolidinone derivatives showed that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.004 mg/mL against bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism of action was attributed to the inhibition of bacterial cell wall synthesis .

CompoundMIC (mg/mL)Bacteria Targeted
80.004–0.03E. coli, S. aureus
120.015Bacillus cereus
150.008–0.06Candida albicans

Antifungal Properties

The compound also demonstrates potent antifungal activity. In vitro studies have shown that it effectively inhibits fungal growth, making it a candidate for developing antifungal agents.

Case Study: Antifungal Activity

In a comparative study, this compound showed strong activity against various fungal strains, including Candida species and Aspergillus species. The results indicated that the compound could serve as a potential therapeutic agent against fungal infections .

Fungal StrainMIC (mg/mL)
Candida albicans0.004
Aspergillus fumigatus0.06

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The MTT assay was employed to determine the cytotoxic effects of this compound on normal human cell lines.

Findings

The compound exhibited selective cytotoxicity toward cancer cell lines while showing minimal toxicity towards normal cells, indicating its potential for therapeutic use in oncology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of thiazolidinone derivatives.

Key Insights

Research indicates that modifications to the benzylidene moiety significantly affect antimicrobial activity. For instance, substituents such as methoxy and hydroxy groups enhance the compound's interaction with biological targets .

Mechanism of Action

The mechanism of action of methyl 4-[(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The thiazolidinone ring is known to interact with various biological targets, disrupting their normal function and leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

The benzylidene substituent at position 5 significantly impacts biological activity and physicochemical properties:

Compound Name Benzylidene Substituent Key Differences vs. Target Compound Biological Activity Highlights
Methyl 4-[(5E)-5-(3-methoxybenzylidene)-...]benzoate (Target) 3-methoxy Reference compound Antimicrobial, anti-inflammatory
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-...}acetic acid 4-benzyloxy-3-methoxy Longer alkyl chain (hexanoic acid), higher yield (73%) Enhanced solubility, higher synthetic yield
(5Z)-5-(4-chlorobenzylidene)-4-oxo-thiazolidine derivatives 4-chloro Electronegative Cl substituent Increased target affinity, cytotoxicity
(5E)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-... (methanol solvate) 4-hydroxy-3-methoxy Hydroxyl group introduces H-bonding capability Improved crystallinity, solubility
4-OXO-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin 2-thienyl Heterocyclic sulfur ring Altered pharmacokinetics, redox activity

Key Observations :

  • Electron-donating groups (e.g., methoxy) enhance resonance stabilization, while electron-withdrawing groups (e.g., Cl) increase electrophilicity .
  • Polar substituents (hydroxy, carboxylic acid) improve aqueous solubility but may reduce membrane permeability .

Functional Group Modifications at Position 3

The substituent at position 3 influences metabolic stability and target binding:

Compound Name Position 3 Substituent Key Differences vs. Target Compound
Methyl 4-[(5E)-5-(3-methoxybenzylidene)-...]benzoate (Target) Methyl benzoate Ester group balances lipophilicity and hydrolysis
N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-...]benzenesulfonamide Benzenesulfonamide Sulfonamide enhances H-bonding with enzymes
6-{(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-...}hexanoic acid Hexanoic acid Carboxylic acid improves ionic interactions
Ethyl 4-{3-[(5Z)-5-(4-chlorobenzylidene)-...}benzoate Ethyl benzoate Longer ester chain alters metabolic stability

Key Observations :

  • Methyl/ethyl esters (e.g., target compound) offer moderate lipophilicity, whereas carboxylic acids (e.g., hexanoic acid) increase polarity .

Structural and Crystallographic Insights

  • Intermolecular Interactions : The 3-methoxybenzylidene group in the target compound participates in π-π stacking (3.5–3.6 Å distances) and C–H∙∙∙O bonds, stabilizing the crystal lattice .
  • Solubility: Methyl esters exhibit moderate solubility in organic solvents (e.g., DMSO, ethanol), whereas carboxylic acid derivatives are more water-soluble .

Biological Activity

Methyl 4-[(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structural framework that includes a thiazolidine ring, a methoxybenzylidene moiety, and an ester functional group. The unique combination of these structural elements suggests potential for various pharmacological applications, particularly in the fields of anti-inflammatory and antimicrobial therapies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O4SC_{17}H_{16}N_2O_4S with a molecular weight of approximately 348.38 g/mol. The compound's structure can be represented as follows:

Molecular Structure C17H16N2O4S\text{Molecular Structure }\quad \text{C}_{17}\text{H}_{16}\text{N}_2\text{O}_4\text{S}

Table 1: Structural Features

FeatureDescription
Thiazolidine RingCentral structural component
Methoxybenzylidene MoietySubstituent enhancing biological activity
Ester Functional GroupPotential for increased solubility

Antimicrobial Properties

Research has indicated that thiazolidinone derivatives, including this compound, exhibit significant antimicrobial activity. Preliminary studies suggest that this compound may interact with specific biological targets, such as enzymes involved in microbial resistance mechanisms.

A study demonstrated that thiazolidinone derivatives can inhibit the growth of various bacterial strains, indicating their potential as antimicrobial agents . The mechanism of action is thought to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Thiazolidinones are also recognized for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in the inflammatory response .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, certain thiazolidinone derivatives have shown promising results in inducing apoptosis in cancer cell lines through both extrinsic and intrinsic signaling pathways . The specific interactions of this compound with cellular targets could provide insights into its mechanism as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving several thiazolidinone derivatives, this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics used in clinical settings .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of this compound in an animal model of arthritis. This compound was administered to subjects exhibiting inflammatory symptoms. Results indicated a marked reduction in inflammation markers and improved mobility compared to control groups .

Q & A

Q. Table 1: Comparison of Synthetic Approaches

MethodReagentsSolventConditionsKey StepsReference
1Rhodanine, 4-hydroxy-3-methoxybenzaldehyde, K₂CO₃Water24h stirring, RT, HCl neutralizationRecrystallization (methanol)
2Thiosemicarbazide, chloroacetic acid, NaOAc, oxo-compoundDMF/AcOHReflux (2h)Recrystallization (DMF-ethanol)

(Basic) Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • X-ray Crystallography: Resolves the (5E)-stereochemistry and intermolecular interactions (e.g., O–H···O, π-π stacking) .
  • ¹H/¹³C NMR Spectroscopy: Confirms substituent positions and purity. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm, while aromatic protons show splitting patterns .
  • TLC Monitoring: Used during synthesis to track reaction progress .

Q. Table 2: Key Spectroscopic Data

TechniqueKey ObservationsReference
X-rayBond lengths: C=S (1.68 Å), C=O (1.22 Å); π-π distance: 3.455 Å
¹H NMRMethoxy singlet (δ 3.89 ppm), aromatic protons (δ 6.8–7.5 ppm)

(Advanced) How do variations in reaction solvents and bases affect the yield and stereochemistry of the product?

Answer:

  • Solvent Polarity: Polar protic solvents (e.g., water) favor zwitterionic intermediates, stabilizing the (5E)-isomer. Non-polar solvents may lead to side products or Z/E mixtures .
  • Base Selection: K₂CO₃ in water promotes deprotonation of the aldehyde, while NaOAc in DMF/AcOH facilitates nucleophilic attack on the thiazolidinone ring .
  • Steric Effects: Bulky substituents on the benzaldehyde can hinder condensation, reducing yield.

(Advanced) What intermolecular interactions stabilize the crystal structure of this compound, and how do they influence its physicochemical properties?

Answer:
The crystal lattice is stabilized by:

  • Hydrogen Bonding: O–H···O (2.75 Å), C–H···O (2.89 Å), and S–H···O (3.12 Å) interactions form infinite 1D polymeric chains .
  • π-π Stacking: Between the thiazolidinone heterocycle (Cg1) and benzene ring (Cg2) at 3.455 Å, enhancing thermal stability .

Q. Table 3: Intermolecular Interactions

Interaction TypeDistance (Å)RoleReference
O–H···O2.75Chain propagation
π-π stacking3.455Stabilizes planar structure

(Advanced) What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

Answer:

  • Multi-Technique Validation: Combine X-ray (definitive stereochemistry) with NMR (functional group confirmation) to address discrepancies in predicted vs. observed shifts .
  • Reaction Optimization: Adjust stoichiometry or solvent if impurities (e.g., unreacted aldehyde) skew NMR/TLC results .

(Basic) What are the recommended protocols for recrystallization and purification?

Answer:

  • Methanol Recrystallization: Yields dark brown needles with high purity (Method 1) .
  • DMF-Ethanol Mixture: Effective for removing polar by-products (Method 2) .

(Advanced) How do structural modifications at the benzylidene or benzoate positions modulate reactivity or bioactivity?

Answer:

  • Electron-Withdrawing Groups (e.g., -NO₂): Increase electrophilicity of the thiazolidinone ring, enhancing reactivity in nucleophilic substitutions .
  • Methoxy Substitution: Improves solubility via hydrogen bonding, as seen in analogues with 4-ethoxybenzylidene groups .

Q. Table 4: Impact of Substituent Modifications

ModificationObserved EffectReference
4-EthoxybenzylideneIncreased solubility in polar solvents
Cyano SubstituentEnhanced π-stacking in crystal lattice

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-[(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate

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